molecular formula C7H14N2O2 B11750259 (2s,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid

(2s,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid

Cat. No.: B11750259
M. Wt: 158.20 g/mol
InChI Key: TYSMGLNAVKBLPB-WDSKDSINSA-N
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Description

(2s,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a dimethylamino group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2s,4s) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid typically involves the selective functionalization of pyrrolidine derivatives. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives. This process involves a domino reaction mechanism, starting with the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of specific oxidants and additives can tune the selectivity of the reaction, allowing for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2s,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

(2s,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2s,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules. The carboxylic acid group can also play a role in the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (2s,4r)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid: This isomer differs in the spatial arrangement of the substituents, leading to different chemical and biological properties.

    (2r,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid: Another stereoisomer with distinct characteristics.

    (2r,4r)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid: This compound also has unique properties due to its stereochemistry.

Uniqueness

The (2s,4s) configuration of (2s,4s)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing chiral drugs .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-9(2)5-3-6(7(10)11)8-4-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

TYSMGLNAVKBLPB-WDSKDSINSA-N

Isomeric SMILES

CN(C)[C@H]1C[C@H](NC1)C(=O)O

Canonical SMILES

CN(C)C1CC(NC1)C(=O)O

Origin of Product

United States

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